molecular formula C8H5ClF3NO3 B2694575 2-chloro-6-(2,2,2-trifluoroethoxy)pyridine-4-carboxylic Acid CAS No. 883950-09-2

2-chloro-6-(2,2,2-trifluoroethoxy)pyridine-4-carboxylic Acid

Cat. No.: B2694575
CAS No.: 883950-09-2
M. Wt: 255.58
InChI Key: FVHKOLLQKHIDJS-UHFFFAOYSA-N
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Description

2-Chloro-6-(2,2,2-trifluoroethoxy)pyridine-4-carboxylic acid is a fluorinated pyridine derivative known for its unique chemical properties. The presence of both chloro and trifluoroethoxy groups on the pyridine ring imparts distinct reactivity and stability, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the nucleophilic substitution reaction where 2-chloro-4-pyridinecarboxylic acid is reacted with 2,2,2-trifluoroethanol in the presence of a base such as potassium carbonate .

Industrial Production Methods: Industrial production often employs similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions ensures the scalability of the process while maintaining product purity .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-6-(2,2,2-trifluoroethoxy)pyridine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Amino or thiol-substituted pyridines.

    Oxidation Products: Carboxylic acid derivatives.

    Reduction Products: Alcohols and aldehydes.

Scientific Research Applications

2-Chloro-6-(2,2,2-trifluoroethoxy)pyridine-4-carboxylic acid is utilized in various fields:

    Chemistry: As a building block for synthesizing complex organic molecules and fluorinated compounds.

    Biology: In the development of bioactive molecules and enzyme inhibitors.

    Medicine: As an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Industry: In the production of agrochemicals and specialty chemicals

Mechanism of Action

The compound exerts its effects primarily through interactions with specific molecular targets. The electron-withdrawing trifluoroethoxy group enhances the compound’s ability to interact with nucleophilic sites on enzymes or receptors, modulating their activity. This interaction can inhibit or activate biological pathways, depending on the target and context .

Comparison with Similar Compounds

  • 2-Fluoro-4-(trifluoromethyl)pyridine-3-carboxylic acid
  • 5-Chloro-6-(2,2,2-trifluoroethoxy)pyridine-3-carboxylic acid
  • 2-(Trifluoromethyl)pyridine-4-carboxylic acid

Comparison: Compared to its analogs, 2-chloro-6-(2,2,2-trifluoroethoxy)pyridine-4-carboxylic acid exhibits unique reactivity due to the combined presence of chloro and trifluoroethoxy groups. This dual substitution pattern enhances its versatility in synthetic applications and its efficacy in biological systems .

Properties

IUPAC Name

2-chloro-6-(2,2,2-trifluoroethoxy)pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF3NO3/c9-5-1-4(7(14)15)2-6(13-5)16-3-8(10,11)12/h1-2H,3H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVHKOLLQKHIDJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1OCC(F)(F)F)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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